molecular formula C13H13NO B3100012 1-Quinolin-6-yl-butan-1-one CAS No. 135808-70-7

1-Quinolin-6-yl-butan-1-one

Cat. No.: B3100012
CAS No.: 135808-70-7
M. Wt: 199.25 g/mol
InChI Key: JSOYHSSJZOFZOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Quinolin-6-yl-butan-1-one is a chemical compound with the molecular formula C13H13NO. It is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Preparation Methods

Chemical Reactions Analysis

1-Quinolin-6-yl-butan-1-one undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction can produce quinoline alcohols .

Scientific Research Applications

1-Quinolin-6-yl-butan-1-one has numerous applications in scientific research:

Comparison with Similar Compounds

1-Quinolin-6-yl-butan-1-one can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties

Properties

IUPAC Name

1-quinolin-6-ylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-2-4-13(15)11-6-7-12-10(9-11)5-3-8-14-12/h3,5-9H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOYHSSJZOFZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC2=C(C=C1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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